molecular formula C15H16ClN3OS B6576736 1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine CAS No. 1183939-70-9

1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine

Cat. No. B6576736
CAS RN: 1183939-70-9
M. Wt: 321.8 g/mol
InChI Key: DYWQGLYVXARQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine, commonly referred to as CPTMP, is a synthetic piperazine derivative with a wide range of applications in the fields of chemistry and medicine. CPTMP is used as a building block in the synthesis of various compounds, including drugs and other biologically active molecules. In addition, CPTMP is also used as a reagent in various biochemical and physiological assays, as well as in laboratory experiments.

Scientific Research Applications

CPTMP has a wide range of applications in the fields of chemistry and medicine. It is used as a reagent in various biochemical and physiological assays, as well as in laboratory experiments. In addition, CPTMP is also used as a building block in the synthesis of various compounds, including drugs and other biologically active molecules.

Mechanism of Action

CPTMP is known to interact with various proteins and enzymes, resulting in a variety of biochemical and physiological effects. For example, CPTMP has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can result in improved memory and cognitive function, as well as increased alertness and focus.
Biochemical and Physiological Effects
CPTMP has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, CPTMP has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective and cardioprotective effects, as well as the ability to reduce stress and improve mood.

Advantages and Limitations for Lab Experiments

CPTMP is a useful reagent for laboratory experiments due to its wide range of applications and its relatively low cost. However, it is important to note that CPTMP is a highly reactive compound, and as such, it should be handled with caution. In addition, it is important to note that CPTMP is a synthetic compound and as such, it may have unknown or unpredictable effects on the human body.

Future Directions

The potential future directions of CPTMP research include the development of new and improved synthesis methods, the development of new and improved applications in the fields of chemistry and medicine, and the development of new and improved methods for assessing the safety and efficacy of CPTMP in humans. In addition, further research is needed to better understand the biochemical and physiological effects of CPTMP, as well as its potential therapeutic applications. Finally, further research is needed to develop methods for monitoring and controlling the levels of CPTMP in the environment.

Synthesis Methods

CPTMP can be synthesized in a two-step process. The first step involves the reaction of 4-chloropyridine-2-carbonyl chloride with piperazine in the presence of an acid catalyst. This reaction results in the formation of the desired piperazine derivative, CPTMP. The second step involves the reaction of CPTMP with thiophen-3-ylmethyl bromide, resulting in the formation of the desired product.

properties

IUPAC Name

(4-chloropyridin-2-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-13-1-3-17-14(9-13)15(20)19-6-4-18(5-7-19)10-12-2-8-21-11-12/h1-3,8-9,11H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWQGLYVXARQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloropyridin-2-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone

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